molecular formula C19H12FN3O B11118740 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile

2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile

Cat. No.: B11118740
M. Wt: 317.3 g/mol
InChI Key: TXZOCVNVLJMPEF-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a fused heterocyclic compound featuring a pyranoquinoline core modified with a 2-fluorophenyl substituent at position 4, an amino group at position 2, and a nitrile group at position 2. This structural motif is part of a broader class of 4H-pyrano[3,2-h]quinoline derivatives, which are synthesized via cyclocondensation reactions involving 8-hydroxyquinoline derivatives and α-cyanocinnamonitriles or related electrophiles .

Properties

Molecular Formula

C19H12FN3O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile

InChI

InChI=1S/C19H12FN3O/c20-15-6-2-1-5-12(15)16-13-8-7-11-4-3-9-23-17(11)18(13)24-19(22)14(16)10-21/h1-9,16H,22H2

InChI Key

TXZOCVNVLJMPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzaldehyde with malononitrile and 2-amino-3-cyano-4H-pyran in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Derivatives with varying substituents at position 4 of the pyranoquinoline core demonstrate distinct physicochemical and biological properties:

Compound Name Substituent (Position 4) Key Properties Reference
QP-Cl 4-Chlorophenyl Antibacterial activity (E. coli: 82% inhibition vs. Penicillin G: 80%) [15]
QP-OCH3 4-Methoxyphenyl Moderate electronic effects due to electron-donating OCH3 group [15]
QP-NO2 4-Nitrophenyl Strong electron-withdrawing effects; reduced solubility [15]
Target Compound 2-Fluorophenyl Enhanced lipophilicity and potential bioactivity due to fluorine [15]
Ph-HPQ (pyrano[3,2-c]quinoline) 3-Phenoxyphenyl Optical bandgap: 3.2 eV (suitable for photovoltaic applications) [12]

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO2) enhance antibacterial activity but may reduce solubility.

Core Structure Variations

Pyrano[3,2-h]quinoline derivatives differ from pyrano[3,2-c]quinolines in ring fusion patterns, leading to divergent properties:

Compound Type Core Structure Applications Example (Activity/Yield) Reference
Pyrano[3,2-h]quinoline Fused pyran-quinoline Antibacterial agents QP-Cl (82% inhibition vs. E. coli) [15]
Pyrano[3,2-c]quinoline Alternate ring fusion Photovoltaics, optics Ph-HPQ (bandgap: 3.2 eV) [12]
Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Extended heterocyclic system Antitumor agents Compound 41 (synthetic yield: 83%) [10]

Key Insight: The pyrano[3,2-h]quinoline core is more commonly associated with antimicrobial activity, while pyrano[3,2-c] derivatives are explored for optoelectronic applications .

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